QC6352 -

QC6352

Catalog Number: EVT-281175
CAS Number:
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QC6352 is a potent KDM4 family inhibitor that is efficacious in breast and colon cancer PDX models. QC6352 demonstrated an IC50 of 5 nM in BR0869f after a 5-day incubation, and an IC50 of 13 nM in the SU60 model. as excellent physical properties and drug-like characteristics. QC6352 showed favorable in vivo efficacy in a breast cancer PDX model and reduced the tumor initiating cell populations, which are associated with resistance to chemotherapy treatments.

Relevance: QC6352 inhibits KDM4 family enzymes, which are histone demethylases that specifically remove methyl groups from H3K9me3. [, ] Therefore, QC6352 treatment leads to an increase in H3K9me3 levels, affecting gene expression and chromatin structure. []

Relevance: Similar to its impact on H3K9me3, QC6352 also influences H3K36me3 levels by inhibiting KDM4 demethylases. [] This suggests QC6352 can broadly impact gene regulation through modulation of multiple histone modifications.

siRNA targeting KDM4A-C

Relevance: Researchers utilized siRNA targeting KDM4A-C to compare the effects of direct KDM4 protein depletion with the pharmacological inhibition achieved by QC6352. [] This comparison revealed that KDM4A knockdown closely mimicked the cellular responses observed with QC6352 treatment, such as reduced cell migration and proliferation, DNA damage, and S-phase cell cycle arrest. [] This finding strengthens the argument that QC6352's anticancer effects are primarily mediated through KDM4 inhibition.

Overview

QC6352 is a selective and potent inhibitor of the KDM4 family of histone lysine demethylases, which play a critical role in epigenetic regulation and are implicated in various cancers. This compound has been shown to target breast cancer stem-like cells, specifically in triple-negative breast cancer, and demonstrates significant antitumor properties in preclinical models. QC6352 is particularly noteworthy for its ability to inhibit the proliferation of therapy-resistant cancer cells by modulating key pathways involved in tumor growth and survival.

Sources

The information regarding QC6352 has been derived from various scientific studies and articles, including peer-reviewed journals and pharmacological databases. Notable sources include:

  • Research published in Cancer Research detailing the compound's effects on breast cancer stem-like cells .
  • A comprehensive analysis of small molecule KDM4 inhibitors available through PubMed Central .
  • Additional insights from Molecular Cancer Therapeutics highlighting its efficacy across different cancer types .
Classification

QC6352 is classified as a small molecule inhibitor targeting the KDM4 family, which includes KDM4A, KDM4B, and KDM4C. These enzymes are involved in the demethylation of histones, thereby influencing gene expression related to cell proliferation and differentiation.

Synthesis Analysis

Methods

The synthesis of QC6352 involves structure-based drug design techniques that optimize the binding affinity to the KDM4 enzyme family. The compound was developed through a series of chemical modifications to enhance its potency and selectivity.

Technical Details

The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that form the core structure of QC6352.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

QC6352's molecular structure features a complex arrangement that allows it to effectively interact with the active sites of KDM4 enzymes. The precise three-dimensional configuration is crucial for its inhibitory activity.

Data

  • Molecular Formula: C??_{??}H??_{??}N??_{??}O??_{??}
  • Molecular Weight: Approximately 300-400 g/mol (exact values depend on specific substituents).
Chemical Reactions Analysis

Reactions

QC6352 undergoes several key reactions within biological systems:

  1. Binding Affinity: It selectively binds to the active site of KDM4 enzymes, inhibiting their demethylase activity.
  2. Cellular Uptake: The compound is taken up by cancer cells, where it exerts its effects on cellular pathways.

Technical Details

The binding mechanism involves interactions with specific amino acid residues within the KDM4 active site, which is critical for its enzymatic function.

Mechanism of Action

Process

QC6352 inhibits KDM4 by preventing the removal of methyl groups from histones, leading to altered chromatin structure and gene expression profiles associated with tumor growth.

Data

  • Inhibition Concentration (IC50):
    • KDM4A: 104 nM
    • KDM4B: 56 nM
    • KDM4C: 35 nM
      These values indicate high potency against various isoforms of KDM4 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: QC6352 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound shows specific reactivity towards lysine residues in histones.
Applications

Scientific Uses

QC6352 has significant implications in cancer research, particularly for:

  • Targeting Therapy-Resistant Cancer Cells: It has shown effectiveness against triple-negative breast cancer models .
  • Drug Development: As a lead compound, QC6352 can be used to develop new therapeutic strategies against cancers characterized by high levels of KDM4 expression.
  • Biomarker Studies: Its efficacy can help identify biomarkers for patient stratification in clinical settings.
Chemical and Structural Characterization of QC6352

Molecular Structure and Physicochemical Properties

QC6352, chemically designated as (R)-3-(((6-(methyl(phenyl)amino)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)isonicotinic acid, is a selective inhibitor targeting the KDM4 subfamily of histone lysine demethylases. Its molecular formula is C₂₄H₂₅N₃O₂, with a molecular weight of 387.47 g/mol [1] [7]. The compound features a stereogenic center at the tetrahydronaphthalene moiety, adopting an R-configuration critical for target engagement. Key structural components include:

  • A 3-aminoisonicotinic acid group acting as a 2-oxoglutarate (2-OG) mimetic, coordinating the catalytic Fe(II) ion.
  • A lipophilic tetrahydronaphthalene scaffold extending into the hydrophobic subpocket of KDM4 enzymes.
  • An N-methyl-N-phenylamine moiety enhancing hydrophobic interactions [3] [7].

Physicochemical Properties:QC6352 exhibits moderate solubility in dimethyl sulfoxide (DMSO) (16.67 mg/mL, 43.02 mM) but limited aqueous solubility, typical of 2-OG-competitive inhibitors [1] [5]. Its calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing cell permeability and target binding. The carboxylic acid group confers slight acidity (pKa ~3.5), influencing protein-binding interactions [7] [10].

Table 1: Physicochemical Profile of QC6352

PropertyValue
Molecular FormulaC₂₄H₂₅N₃O₂
Molecular Weight387.47 g/mol
CAS Number1851373-36-8
Solubility (DMSO)43.02 mM
Chiral Centers1 (R-configuration)
LogP (Predicted)3.2
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Structure-Activity Relationship (SAR) and Lead Optimization Strategies

QC6352 emerged from systematic optimization of 3-aminoisonicotinic acid fragments. Initial screening identified compound 1 (3-(methylamino)isonicotinic acid) as a weak KDM4C inhibitor (IC₅₀ = 1,400 nM). Structure-based design focused on three key regions:

  • Amino Substituent Optimization:
  • Introduction of a racemic tetrahydronaphthalene moiety (compound 2) enhanced potency (KDM4C IC₅₀ = 12 nM). Resolution revealed the R-enantiomer (2a) as pharmacologically active (IC₅₀ = 8 nM), while the S-enantiomer (2b) was inactive (>2 μM) [3].
  • 6-Methoxy substitution on the tetrahydronaphthalene ring (compound 3) improved cellular activity (KYSE-150 EC₅₀ = 830 nM) by forming a hydrogen bond with His240 of KDM4A [3] [9].
  • Core Scaffold Refinement:
  • Retention of the pyridinecarboxylate core was essential for Fe(II) chelation and 2-OG displacement. Methylation of the pyridine nitrogen abolished activity, confirming metal coordination necessity [3].
  • Selectivity Enhancements:
  • The N-methyl-N-phenylamine group minimized off-target interactions with KDM5B (IC₅₀ = 750 nM) and other JmjC KDMs (e.g., >4,000 nM for KDM3A/B, KDM6B) [2] [7]. This selectivity stemmed from steric complementarity with KDM4-specific hydrophobic residues.

Table 2: Selectivity Profile of QC6352 Against KDM Enzymes

EnzymeIC₅₀ (nM)Selectivity vs. KDM4C
KDM4C35 ± 81-fold
KDM4B56 ± 61.6-fold
KDM4A104 ± 103-fold
KDM4D104 ± 183-fold
KDM5B750 ± 17021-fold
KDM3A>4,000>114-fold
KDM6B>4,000>114-fold

Lead Optimization Outcomes:QC6352 demonstrated low-nanomolar potency in cellular models:

  • Breast cancer organoid BR0869f: IC₅₀ = 5 nM [1] [10].
  • Colon cancer organoid SU60: IC₅₀ = 13 nM [1] [5].
  • KYSE-150 esophageal carcinoma: EC₅₀ = 3.5 nM [1] [7].

Crystallographic Analysis of QC6352-KDM4 Complexes

X-ray co-crystal structures of QC6352 bound to KDM4 enzymes validated the SAR-driven design. Key analyses include:

  • KDM4B Complex (PDB: 7JM5):
  • Resolution: 2.70 Å [6].
  • QC6352 binds the catalytic Jumonji domain with the pyridine nitrogen coordinating Fe(II) (distance: 2.1 Å). The carboxylic acid forms hydrogen bonds with Tyr132 (2.6 Å) and Lys206 (2.8 Å), mimicking 2-OG interactions [6] [9].
  • The tetrahydronaphthalene ring occupies a hydrophobic cleft formed by Ile71, Gln73, and Ala134, with the 6-methoxy group oriented toward His240.
  • KDM4A Complex (PDB: 5VGI):
  • The R-configured tetrahydronaphthalene adopts a bent conformation, enabling optimal contact with Leu127, Val130, and Phe185. Pi-stacking between the phenylamine group and Phe185 further stabilizes binding [3] [9].
  • Key Structural Determinants for Inhibition:
  • Metal Chelation: Pyridine nitrogen-Fe(II) coordination disrupts 2-OG binding.
  • Hydrophobic Enclosure: Tetrahydronaphthalene and N-phenyl groups exploit KDM4-specific subpockets absent in other KDMs.
  • Hydrogen Bond Network: Carboxylate interactions with Tyr132/Lys206 confer high-affinity binding (KD ≈ 15 nM) [9].

Table 3: Structural Interactions in QC6352-KDM4 Complexes

Interaction TypeResidues InvolvedDistance (Å)Functional Role
Metal CoordinationFe(II), Pyridine N2.1Displaces 2-oxoglutarate cofactor
Hydrogen BondingTyr132, Carboxylate O2.6Mimics 2-OG binding
Hydrogen BondingLys206, Carboxylate O2.8Salt bridge formation
Hydrophobic PackingIle71, Ala134, Phe1853.0–4.5Enhances binding specificity
Pi-StackingPhe185, Phenylamine group3.8Stabilizes aromatic interactions

These structural insights rationalize QC6352’s nanomolar potency and selectivity, providing a blueprint for next-generation KDM4 inhibitors [3] [6] [9].

Properties

Product Name

QC6352

IUPAC Name

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1

InChI Key

XSMABFRQESMONQ-SFHVURJKSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

QC6352; QC-6352; QC 6352.

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O

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